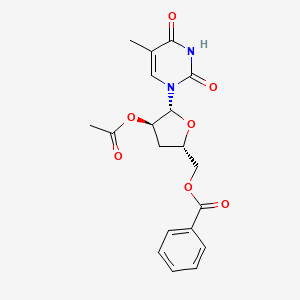
2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine” is a powerful nucleoside analogue that has garnered much attention in the field of drug development . It is renowned for its remarkable antiviral and anticancer qualities . This compound is known for inhibiting the growth of notorious viruses such as HIV and hepatitis C . It has also been known to halt cell replication, making it a highly sought-after substance in various research endeavors .
Molecular Structure Analysis
The molecular formula of “2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine” is C19H20N2O7 . The exact mass is 388.12705098 g/mol and the monoisotopic mass is also 388.12705098 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 388.4 g/mol . It has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count . The compound has 7 rotatable bonds . The topological polar surface area is 111 Ų . The complexity of the compound is 684 .
Aplicaciones Científicas De Investigación
A study by Warshaw and Watanabe (1990) focused on synthesizing a series of 2'-azido-2',3'-dideoxypyrimidine nucleosides, including compounds related to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine, to explore their activity against the human immunodeficiency virus (HIV). They found that these nucleosides did not exhibit significant anti-HIV activity in tissue culture using H9 cells (Warshaw & Watanabe, 1990).
Khattab and Pedersen (1998) investigated the synthesis and application of α-oligodeoxynucleotides for targeting DNA three-way junctions, using derivatives including compounds similar to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. Their research highlighted the potential of these compounds in stabilizing DNA structures (Khattab & Pedersen, 1998).
Li and Piccirilli (2003) described an efficient synthesis route for various 2'-deoxy-2'-C-methylnucleosides, including analogues of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. These compounds are of interest as potential therapeutic agents and for the analysis of nucleic acid structure and function (Li & Piccirilli, 2003).
A study by Ross, Song, and Han (2005) focused on the synthesis of 2'-O-(2-methoxyethyl)-pyrimidine derivatives, including compounds related to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. This work aimed to improve the production process for these compounds, which are of interest in medicinal chemistry (Ross, Song, & Han, 2005).
In another study by Watts et al. (2006), they explored an improved synthesis of 2'-deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine, a compound structurally related to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. The research provided insights into the conformational analysis of the nucleoside, which could be useful in understanding its interactions in biological systems (Watts et al., 2006).
Propiedades
IUPAC Name |
[(2S,4R,5R)-4-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-11-9-21(19(25)20-16(11)23)17-15(27-12(2)22)8-14(28-17)10-26-18(24)13-6-4-3-5-7-13/h3-7,9,14-15,17H,8,10H2,1-2H3,(H,20,23,25)/t14-,15+,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVCWWXMHSBNPN-ZMSDIMECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(=O)C3=CC=CC=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


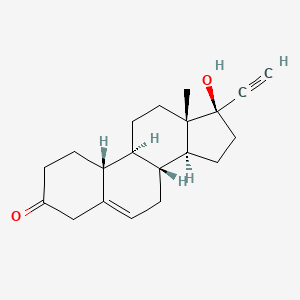
![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)
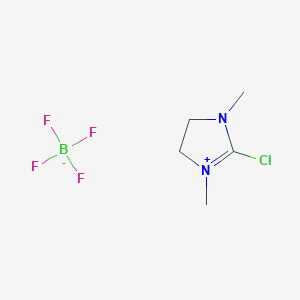
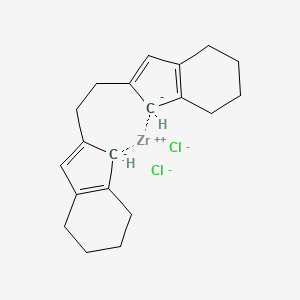
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)
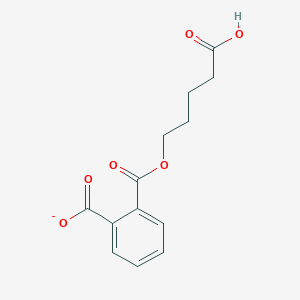
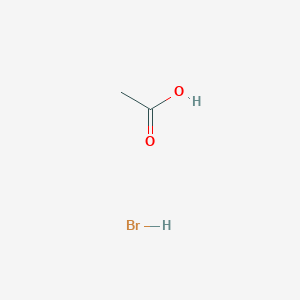
![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)